molecular formula C16H12Br2N4O8 B15015539 2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]acetohydrazide

2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]acetohydrazide

Cat. No.: B15015539
M. Wt: 548.1 g/mol
InChI Key: OWQJXEXUIVXEEO-KPSZGOFPSA-N
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Description

2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of multiple functional groups, including bromine, methoxy, phenoxy, and hydrazide, which contribute to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,4-dibromo-6-methoxyaniline with acetic anhydride to form the corresponding acetohydrazide. This intermediate is then reacted with 2-hydroxy-3,5-dinitrobenzaldehyde under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]acetohydrazide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can result in the formation of various substituted phenoxy derivatives .

Scientific Research Applications

2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]acetohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to bind to various enzymes and receptors, potentially inhibiting their activity or modulating their function. This can lead to a range of biological effects, including antimicrobial and anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dibromo-6-methoxyaniline
  • 2,4-dibromo-6-methylphenoxyacetic acid
  • 2,6-dibromo-4-methoxyphenylamine

Uniqueness

Compared to similar compounds, 2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]acetohydrazide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C16H12Br2N4O8

Molecular Weight

548.1 g/mol

IUPAC Name

2-(2,4-dibromo-6-methoxyphenoxy)-N-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H12Br2N4O8/c1-29-13-4-9(17)3-11(18)16(13)30-7-14(23)20-19-6-8-2-10(21(25)26)5-12(15(8)24)22(27)28/h2-6,24H,7H2,1H3,(H,20,23)/b19-6+

InChI Key

OWQJXEXUIVXEEO-KPSZGOFPSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)Br)Br)OCC(=O)N/N=C/C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O

Canonical SMILES

COC1=C(C(=CC(=C1)Br)Br)OCC(=O)NN=CC2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

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